molecular formula C9H4BrFN2OS B8447839 (4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone

(4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone

Cat. No.: B8447839
M. Wt: 287.11 g/mol
InChI Key: IRIRMLOSZWISLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C9H4BrFN2OS and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4BrFN2OS

Molecular Weight

287.11 g/mol

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C9H4BrFN2OS/c10-6-4-15-9(13-6)7(14)5-2-1-3-12-8(5)11/h1-4H

InChI Key

IRIRMLOSZWISLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)C2=NC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dibromothiazole (3 g, 12.35 mmol) was dissolved in ether (100 mL) and cooled to 0° C. Chloro-isopropyl-magnesium (7.41 mL, 14.82 mmol, 2M in diethyl ether) was then added dropwise at 0° C. over approximtely 5 mins. During addition, a white precipitate formed. After complete addition, the mixture was stirred at 0° C. for 2 hours. A solution of 2-fluoro-N-methoxy-N-methyl-pyridine-3-carboxamide (2.389 g, 12.97 mmol) in ether (10 mL) was then added dropwise over 5 mins at 0° C. Left to warm to room temperature over 3 days. The reaction was quenched with water, extracted with EtOAc, organics combined, washed with brine, dried (MgSO4), filtered and concentrated in vacuo. Crude product purified by flash chromatography (80 g SiO2, 0 to 25% EtOAc/petrol) to leave impure product as a cream solid. Purified again by flash chromatography (40 g SiO2, 10 to 20% EtOAc/petrol) to leave product as a cream solid (1.088 g, 31%); 1H NMR DMSO-d6 δ7.64-7.60 (m, 1H), 8.57-8.50 (m, 3H), ES+ 288.85.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.41 mL
Type
reactant
Reaction Step Two
Quantity
2.389 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
31%

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